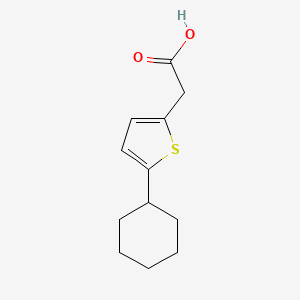
3R-Benzyl-L-glutamate NCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3R-Benzyl-L-glutamate NCA, also known as γ-benzyl-L-glutamate N-carboxyanhydride, is a derivative of the amino acid glutamate. This compound is primarily used in the synthesis of polypeptides through ring-opening polymerization. Polypeptides synthesized from this compound exhibit unique properties that make them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3R-Benzyl-L-glutamate NCA typically involves the reaction of γ-benzyl-L-glutamate with phosgene or its derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the N-carboxyanhydride. The process involves the following steps:
Formation of the N-carboxyanhydride: γ-benzyl-L-glutamate is reacted with phosgene in the presence of a base such as triethylamine.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Advanced techniques such as high-vacuum and low-temperature polymerization are employed to minimize side reactions and improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3R-Benzyl-L-glutamate NCA undergoes various chemical reactions, including:
Ring-Opening Polymerization (ROP): This is the primary reaction for synthesizing polypeptides.
Substitution Reactions: The benzyl group can be substituted with other functional groups to modify the properties of the resulting polypeptides.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3R-Benzyl-L-glutamate NCA involves the ring-opening polymerization initiated by nucleophiles. The N-carboxyanhydride ring is opened by the nucleophile, leading to the formation of a polypeptide chain. The polymerization process is highly controlled, allowing for the synthesis of polypeptides with predictable molecular weights and narrow dispersity . The molecular interactions between the propagating polypeptide and the monomer play a crucial role in the acceleration of the polymerization .
Vergleich Mit ähnlichen Verbindungen
3R-Benzyl-L-glutamate NCA is compared with other similar compounds such as:
β-Benzyl-L-aspartate NCA: Similar to this compound, this compound is used in the synthesis of polypeptides but has different side chain properties.
O-Benzyl-L-serine NCA: This compound also undergoes ring-opening polymerization to form polypeptides with unique properties.
Nε-Benzyloxycarbonyl-L-lysine NCA: Used for synthesizing polypeptides with lysine residues, offering different functionalization possibilities.
Uniqueness: this compound is unique due to its ability to form polypeptides with a high degree of control over molecular weight and structure. The benzyl group provides additional functionality, allowing for further modifications and applications .
Eigenschaften
Molekularformel |
C13H13NO5 |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
(3R)-3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C13H13NO5/c15-10(16)7-9(6-8-4-2-1-3-5-8)11-12(17)19-13(18)14-11/h1-5,9,11H,6-7H2,(H,14,18)(H,15,16)/t9-,11+/m1/s1 |
InChI-Schlüssel |
KIKSJGUAZOUJIU-KOLCDFICSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)O)[C@H]2C(=O)OC(=O)N2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C2C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)

![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)





![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)



